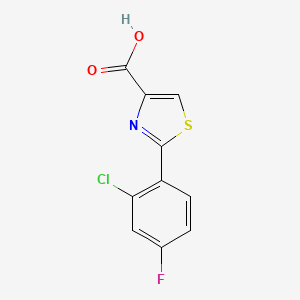
(R)-Ethyl 2-amino-2-cyclobutylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound features a cyclobutyl ring, which is a four-membered carbon ring, and an amino group attached to an ethyl acetate moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the following steps:
Cyclobutylation: The initial step involves the formation of the cyclobutyl ring.
Esterification: The final step involves the esterification of the amino-cyclobutyl compound with ethyl acetate under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride may involve the use of biocatalysts to enhance the enantioselectivity of the synthesis. Enzymatic strategies for asymmetric synthesis are gaining momentum due to their environmentally friendly reaction conditions and high selectivity .
Types of Reactions:
Reduction: Reduction reactions can convert the ester group into an alcohol, or the amino group into an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. The cyclobutyl ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
®-Ethyl 2-amino-2-cyclopropylacetate hydrochloride: This compound features a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic properties.
®-Ethyl 2-amino-2-cyclopentylacetate hydrochloride: This compound has a cyclopentyl ring, which affects its reactivity and biological activity compared to the cyclobutyl derivative.
Uniqueness: ®-Ethyl 2-amino-2-cyclobutylacetate hydrochloride is unique due to its cyclobutyl ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. The four-membered ring structure is less common and provides distinct advantages in terms of stability and reactivity .
Propriétés
Formule moléculaire |
C8H16ClNO2 |
|---|---|
Poids moléculaire |
193.67 g/mol |
Nom IUPAC |
ethyl (2R)-2-amino-2-cyclobutylacetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7(9)6-4-3-5-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1 |
Clé InChI |
TWRPOUQPJVBNHO-OGFXRTJISA-N |
SMILES isomérique |
CCOC(=O)[C@@H](C1CCC1)N.Cl |
SMILES canonique |
CCOC(=O)C(C1CCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(tert-butyl(phenyl)phosphino)-N2,N6-dimethyl-[1,1'-biphenyl]-2,6-diamine](/img/structure/B15330396.png)



![2-(2,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330420.png)







![2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B15330466.png)

